![molecular formula C18H20ClN5O2S B2383301 N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide CAS No. 1105236-98-3](/img/structure/B2383301.png)
N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C19H22ClN5O2S |
Molecular Weight | 395.91 g/mol |
CAS Number | 329079-05-2 |
SMILES | CC(C)C(=O)N(Cc1ccc(Cl)cc1)S(=O)(=O)N1C(=O)N(C)C(N1C(=O)C(C)C)C1=NN=C(N=C1C)C(=O)C(C)C |
Antimicrobial Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing the triazole and pyridazine moieties have demonstrated potent antibacterial and antifungal activities. The presence of the chlorophenyl group in the structure may enhance these effects due to its electron-withdrawing properties, which can increase the compound's reactivity against microbial targets .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. For example, Mannich bases, which share structural similarities with this compound, have shown promising results against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) : Compounds with similar structures may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study investigating the antimicrobial properties of related triazole derivatives, it was found that compounds exhibited significant growth inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 12.5 μg/mL to 50 μg/mL for various derivatives .
Anticancer Activity Assessment
A study focusing on Mannich bases demonstrated that these compounds could inhibit the proliferation of HeLa cells with an IC50 value of approximately 25 μM. This suggests that this compound may possess similar or enhanced activity due to its unique structure .
常见问题
Q. What are the established synthetic methodologies for N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide?
Basic
The synthesis involves multi-step organic reactions, typically starting with the preparation of key intermediates such as the pyridazinyl and triazolo moieties. Key steps include:
- Coupling reactions : Sulfanyl acetamide groups are introduced via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) .
- Optimization of reaction conditions : Temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for high yields (>70%) and purity .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Analytical techniques like TLC are employed to monitor intermediate steps .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic
A combination of advanced analytical methods ensures structural validation and purity assessment:
Q. How can researchers design experiments to assess the compound's stability under varying pH conditions?
Basic
Methodological approaches include:
- Kinetic studies : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC at timed intervals. Calculate half-life (t₁/₂) and identify degradation products .
- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to assess thermal stability under oxidative or hydrolytic conditions .
- Light sensitivity tests : Expose to UV-Vis light and track photodegradation using LC-MS to identify radical-mediated byproducts .
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
Advanced
Discrepancies in bioactivity (e.g., IC₅₀ variations) require:
- Assay standardization : Replicate studies using uniform protocols (e.g., cell lines, incubation times) to minimize variability .
- Structural analogs comparison : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify structure-activity relationships (SAR) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to isolate confounding variables like solvent effects or impurity profiles .
Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity?
Advanced
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, predicting regioselectivity in sulfanyl group reactions .
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications for enhanced binding affinity .
- Machine learning : Train algorithms on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
Q. What experimental approaches are used to elucidate the metabolic pathways of this compound in biological systems?
Advanced
- Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolic fate in vitro (e.g., liver microsomes) using LC-MS/MS to identify phase I/II metabolites .
- CYP450 inhibition assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models to correlate metabolic stability with structural features .
Q. How can researchers optimize the synthetic route to scale up production without compromising purity?
Advanced
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions and improving batch consistency .
- DoE (Design of Experiments) : Use factorial designs to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. What methodologies are employed to analyze the compound's interactions with biological macromolecules?
Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with target proteins (e.g., kinases) to quantify affinity .
- Cryo-EM : Resolve high-resolution structures of compound-protein complexes to guide rational design .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions .
属性
IUPAC Name |
N-butan-2-yl-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-3-12(2)20-16(25)10-23-18(26)24-15(21-23)8-9-17(22-24)27-11-13-4-6-14(19)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOKGXVKDYKDLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。